molecular formula C22H26Cl2N4O2 B13966992 5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one CAS No. 748741-14-2

5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one

Cat. No.: B13966992
CAS No.: 748741-14-2
M. Wt: 449.4 g/mol
InChI Key: UINBUOFPTQLPMR-UHFFFAOYSA-N
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Description

5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one typically involves the following steps:

Chemical Reactions Analysis

5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one undergoes various chemical reactions, including:

Scientific Research Applications

5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of specific kinases or receptors involved in disease pathways .

Comparison with Similar Compounds

5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one can be compared with other benzimidazole derivatives, such as:

Properties

CAS No.

748741-14-2

Molecular Formula

C22H26Cl2N4O2

Molecular Weight

449.4 g/mol

IUPAC Name

5,6-dichloro-3-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-1H-benzimidazol-2-one

InChI

InChI=1S/C22H26Cl2N4O2/c1-30-21-7-3-2-6-19(21)27-12-10-26(11-13-27)8-4-5-9-28-20-15-17(24)16(23)14-18(20)25-22(28)29/h2-3,6-7,14-15H,4-5,8-13H2,1H3,(H,25,29)

InChI Key

UINBUOFPTQLPMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C4=CC(=C(C=C4NC3=O)Cl)Cl

Origin of Product

United States

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